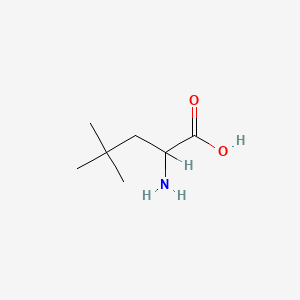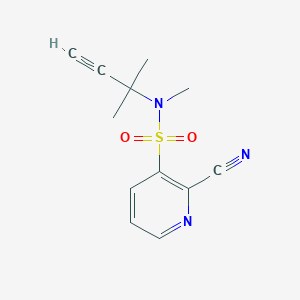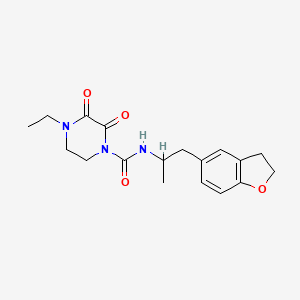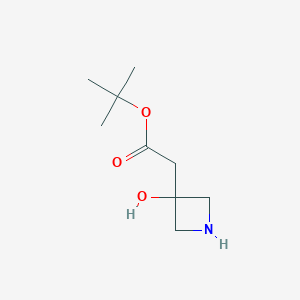
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is an organic compound that features a tert-butyl ester group attached to a 2-(3-hydroxyazetidin-3-yl)acetate moiety This compound is of interest due to its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate typically involves the formation of the azetidine ring followed by esterification. One common method involves the reaction of a suitable azetidine precursor with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of tert-butyl 2-(3-oxoazetidin-3-yl)acetate.
Reduction: Formation of tert-butyl 2-(3-hydroxyazetidin-3-yl)ethanol.
Substitution: Formation of tert-butyl 2-(3-chloroazetidin-3-yl)acetate or similar derivatives.
科学研究应用
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)cyclohexylcarbamate
- Tert-butyl 2-(3-hydroxyazetidin-3-yl)ethylcarbamate hydrochloride
Uniqueness
Tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate is unique due to its specific combination of functional groups and the presence of the azetidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
tert-butyl 2-(3-hydroxyazetidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(2,3)13-7(11)4-9(12)5-10-6-9/h10,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHJIKISTHDMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CNC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
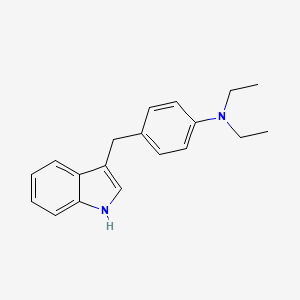
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2463362.png)
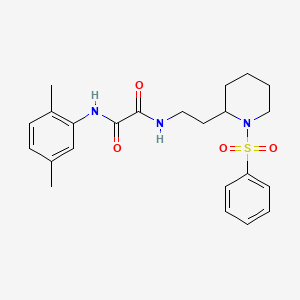
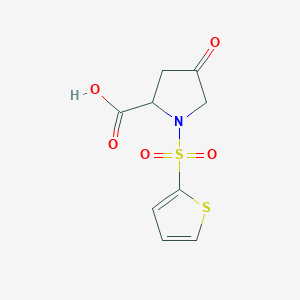
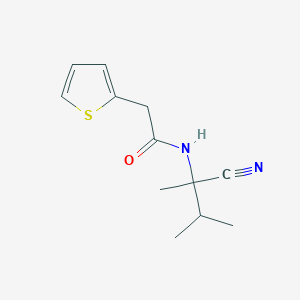
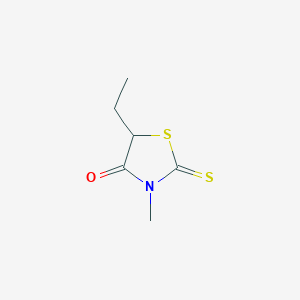
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2463371.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)

![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2463378.png)
